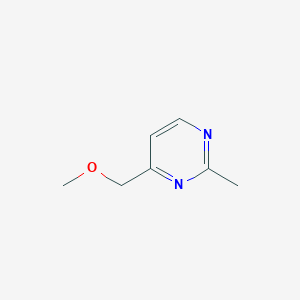
4-(Methoxymethyl)-2-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methoxymethyl)-2-methylpyrimidine is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in various biological processes
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethyl)-2-methylpyrimidine can be achieved through several methods. One common approach involves the reaction of 2-methylpyrimidine with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions: 4-(Methoxymethyl)-2-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the substituents, leading to different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxymethyl group can yield methoxyacetic acid, while substitution reactions can produce various substituted pyrimidines .
科学研究应用
4-(Methoxymethyl)-2-methylpyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving nucleic acid analogs and enzyme inhibitors.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of 4-(Methoxymethyl)-2-methylpyrimidine involves its interaction with specific molecular targets. The methoxymethyl group can enhance the compound’s ability to bind to enzymes or receptors, influencing various biochemical pathways. For instance, it may inhibit certain enzymes by mimicking natural substrates or by binding to active sites, thereby altering the enzyme’s activity .
相似化合物的比较
2-Methylpyrimidine: Lacks the methoxymethyl group, resulting in different reactivity and applications.
4-Methoxymethylpyrimidine: Similar structure but without the methyl group at the 2-position.
4-(Methoxymethyl)-5-methylpyrimidine: Features an additional methyl group at the 5-position, leading to distinct chemical properties.
Uniqueness: 4-(Methoxymethyl)-2-methylpyrimidine is unique due to the presence of both the methoxymethyl and methyl groups, which confer specific reactivity and potential for diverse applications. Its structural features allow for targeted interactions in biological systems and versatile use in synthetic chemistry.
属性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC 名称 |
4-(methoxymethyl)-2-methylpyrimidine |
InChI |
InChI=1S/C7H10N2O/c1-6-8-4-3-7(9-6)5-10-2/h3-4H,5H2,1-2H3 |
InChI 键 |
BGYRCOYMVWYISR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CC(=N1)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13118544.png)
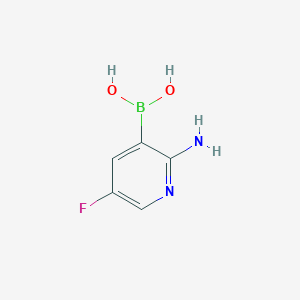
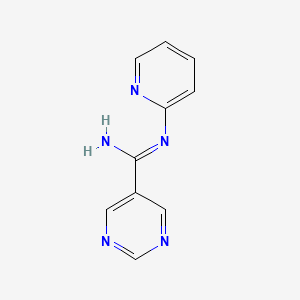



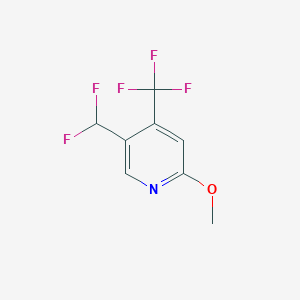
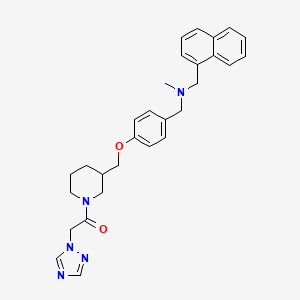
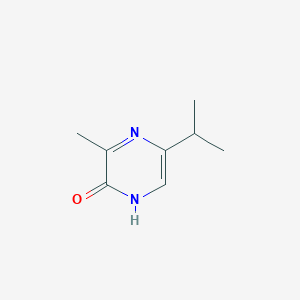
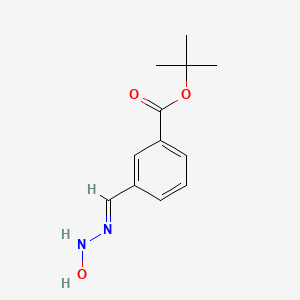


![6-Chloro-2-methylbenzo[b]thiophen-3-ol](/img/structure/B13118613.png)
